molecular formula C13H14O2 B11898247 4-Propylnaphthalene-1,2-diol

4-Propylnaphthalene-1,2-diol

Cat. No.: B11898247
M. Wt: 202.25 g/mol
InChI Key: DDKHHXWCPYTCBX-UHFFFAOYSA-N
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Description

4-Propylnaphthalene-1,2-diol is an organic compound belonging to the class of naphthalenediols It features a naphthalene ring substituted with a propyl group at the fourth position and two hydroxyl groups at the first and second positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylnaphthalene-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of 4-propylnaphthalene using osmium tetroxide (OsO4) as a catalyst, followed by the reduction of the resulting intermediate. Another method includes the epoxidation of 4-propylnaphthalene followed by hydrolysis to yield the diol .

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Propylnaphthalene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various naphthoquinones, alcohols, and substituted naphthalenes, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-Propylnaphthalene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Propylnaphthalene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Propylnaphthalene-1,2-diol is unique due to the presence of the propyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This structural variation can lead to different biological activities and applications compared to its analogs .

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

4-propylnaphthalene-1,2-diol

InChI

InChI=1S/C13H14O2/c1-2-5-9-8-12(14)13(15)11-7-4-3-6-10(9)11/h3-4,6-8,14-15H,2,5H2,1H3

InChI Key

DDKHHXWCPYTCBX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C2=CC=CC=C21)O)O

Origin of Product

United States

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